5-(4-methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxybenzylidene group, a methyl group, and a methylsulfanyl group attached to an imidazol-4-one core. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-methoxybenzaldehyde with 1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazol-4-one core can be reduced to the corresponding imidazolidine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted imidazol-4-one derivatives.
Scientific Research Applications
5-(4-Methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 5-(4-methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The methoxybenzylidene group plays a crucial role in binding to the active sites of enzymes, while the imidazol-4-one core contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one
- 1-(4-Methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
5-(4-Methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxybenzylidene group and a methylsulfanyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-1-methyl-2-methylsulfanylimidazol-4-one |
InChI |
InChI=1S/C13H14N2O2S/c1-15-11(12(16)14-13(15)18-3)8-9-4-6-10(17-2)7-5-9/h4-8H,1-3H3/b11-8- |
InChI Key |
KJEMUDOUXSMLLS-FLIBITNWSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)OC)/C(=O)N=C1SC |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)OC)C(=O)N=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.